molecular formula C11H16ClNO2 B2554867 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1520510-34-2

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2554867
CAS No.: 1520510-34-2
M. Wt: 229.7
InChI Key: KKAUNBZTGYQZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 1520510-34-2) is a high-purity chemical compound supplied for research and development purposes . This benzo[f][1,4]oxazepine derivative features a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . The [1,4]oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen, is a structure of significant interest in medicinal chemistry and drug discovery. Researchers utilize this specific, functionalized scaffold as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules. The methoxy and methyl substituents on the core structure influence its electronic properties and steric profile, making it a valuable template for constructing compound libraries and exploring structure-activity relationships. This product is strictly for research applications in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Properties

IUPAC Name

7-methoxy-5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-10-7-9(13-2)3-4-11(10)14-6-5-12-8/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJHCSYJTVFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)OCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with methylamine, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Activity

Research indicates that 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against leukemia cell lines with a reported GI50 value of 10 nM .
  • Neuroprotective Effects : The compound has been investigated for its potential to modulate neurotransmitter systems. It may act as an antagonist for glutamate receptors, which could be beneficial in treating neurodegenerative diseases characterized by excitotoxicity .
  • Anti-inflammatory Properties : There is evidence suggesting that the compound may inhibit enzymes involved in inflammatory pathways. This could position it as a candidate for developing anti-inflammatory drugs .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The results indicated a promising therapeutic index for further development in oncology.

Cell LineGI50 Value (nM)Notes
CCRF-CEM (Leukemia)10High sensitivity observed
MCF-7 (Breast)25Moderate sensitivity
A549 (Lung)30Lower sensitivity

Study 2: Neuropharmacological Assessment

In a pharmacological characterization study, the compound was found to exhibit selective antagonist properties at certain glutamate receptors. This suggests potential applications in managing conditions such as Alzheimer's disease or other forms of dementia .

Mechanism of Action

The mechanism by which 7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methyl groups may play a role in binding affinity and specificity. Pathways involved could include modulation of signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues: Thiazepines vs. Oxazepines

Thiazepine derivatives, such as 8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) and 5-pentyl analogs (6i, 6j) , serve as sulfur-containing analogs. Key differences include:

  • Electronic Effects : Replacement of sulfur (thiazepines) with oxygen (oxazepines) alters ring electron density. Thiazepines exhibit IR absorption near 1594–1560 cm⁻¹ (C=S stretching), while oxazepines show similar bands at higher frequencies due to C-O bonds .
  • Reactivity : Thiazepines require longer reaction times (24–48 hours) for synthesis compared to oxazepines, which may form more readily due to oxygen’s smaller atomic radius and stronger bonds .
Table 1: Substituent Effects on Spectral Data
Compound Substituents IR (cm⁻¹) ¹H-NMR (δ, OCH₃) ¹³C-NMR (δ, OCH₃)
6h (Thiazepine) 8-OCH₃, 5-Ph 1594, 1560 3.78 55.8
6i (Thiazepine) 8-OCH₃, 5-pentyl 1675, 1596 3.76 55.6
3j (Oxazepinone) 7-CH₃, 2-p-tolyl Not reported

Positional Isomerism and Substituent Effects

  • Methoxy Position: In thiazepine 6h, the 8-methoxy group results in distinct ¹H-NMR shifts (δ 3.78) compared to hypothetical 7-methoxy analogs.
  • Alkyl vs. Aryl Substituents : Compounds with 5-pentyl (6i) or 5-butyl (6j) groups exhibit higher lipophilicity than phenyl-substituted analogs (6h), impacting solubility and pharmacokinetics .

Biological Activity

7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2-methoxyphenylacetonitrile with methylamine followed by cyclization using a catalyst. The reaction conditions often include elevated temperatures and solvents like ethanol or methanol to facilitate the process.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrobenzo[f][1,4]oxazepines exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study on similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study utilizing computer-aided drug design revealed that compounds within this class could disrupt essential cellular processes in cancer cells. Specifically, they showed cytotoxic effects against various cancer cell lines with IC50 values ranging from low to high micromolar concentrations .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups may enhance binding affinity and specificity towards these targets. Furthermore, the compound may influence signal transduction pathways and metabolic processes crucial for cellular function .

Comparative Analysis

To contextualize the biological activity of this compound within its chemical family, a comparison with similar compounds is warranted:

Compound NameBiological ActivityReference
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepineAntimicrobial and anticancer
7-Methoxy-2,3-dihydrobenzo[f][1,4]oxazepineModerate anticancer activity
7-Methoxy-5-(trifluoromethyl)-2,3-dihydrobenzo[f][1,4]oxazepineSignificant cytotoxicity against cancer cells

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Cytotoxicity Study : In a study assessing cytotoxic effects on human cancer cell lines (MCF-7 and HeLa), the compound demonstrated significant cell death at concentrations as low as 10 µM after 24 hours of exposure .
  • Anti-inflammatory Assessment : A model of acute inflammation in mice showed that administration of this compound significantly reduced paw edema compared to controls (p < 0.05), indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, and how do reaction conditions influence yield?

  • Methodological Answer : The modified Pictet-Spengler reaction is a key method for synthesizing 5-substituted tetrahydrobenzo[f][1,4]oxazepines. For the 5-methyl derivative, reacting 2-aminophenol derivatives with carbonyl compounds (e.g., aldehydes) under acidic conditions (e.g., HCl in ethanol) enables cyclization. Yields depend on temperature (optimized at 60–80°C), solvent polarity, and substituent electronic effects. For example, electron-donating groups like methoxy enhance cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is typical.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy at C7, methyl at C5) and ring fusion.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 7-methoxy-5-methyl-tetrahydrobenzo[f][1,4]oxazepine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and include positive controls (e.g., diazepam for GABAA_A receptor studies).
  • SAR Analysis : Compare substituent effects across analogs (e.g., methoxy vs. ethoxy at C7) to isolate pharmacophore contributions .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outlier results .

Q. How can computational modeling guide the design of derivatives with enhanced CNS activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin 5-HT2A_{2A} or GABAA_A receptors). Focus on key interactions (e.g., hydrogen bonding with methoxy groups).
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and steric parameters to optimize bioavailability and blood-brain barrier penetration .

Q. What experimental designs mitigate challenges in studying the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to assess phase I metabolism. Monitor degradation via LC-MS/MS.
  • Isotope Labeling : Incorporate 13C^{13}C-methyl groups to track metabolic pathways.
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do different studies report conflicting results on the compound’s solubility in aqueous media?

  • Methodological Answer : Variations arise from:

  • pH Effects : Solubility increases under acidic conditions (protonation of the oxazepine nitrogen). Use buffered solutions (pH 1–7.4) for standardized measurements.
  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Characterize solid-state forms via XRD and DSC .

Application-Oriented Questions

Q. What in vivo models are appropriate for evaluating the anxiolytic potential of this compound?

  • Methodological Answer :

  • Rodent Behavioral Assays : Elevated plus maze (EPM) and open field test (OFT) to measure anxiety-like behaviors. Dose ranges (1–10 mg/kg, i.p.) should be compared to reference drugs (e.g., alprazolam).
  • Pharmacokinetic Profiling : Measure plasma and brain concentrations post-administration to correlate exposure with efficacy .

Method Optimization

Q. How can reaction yields be improved for large-scale synthesis without chromatography?

  • Methodological Answer :

  • Solvent Engineering : Switch to toluene/water biphasic systems to facilitate product precipitation.
  • Catalysis : Employ Sc(OTf)3_3 or Cu(OTf)2_2 to accelerate cyclization steps, reducing reaction time from 24h to 6h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.